molecular formula C11H13NO3 B14585636 Butanamide, N-hydroxy-N-(3-methylphenyl)-3-oxo- CAS No. 61563-95-9

Butanamide, N-hydroxy-N-(3-methylphenyl)-3-oxo-

Katalognummer: B14585636
CAS-Nummer: 61563-95-9
Molekulargewicht: 207.23 g/mol
InChI-Schlüssel: SWSHPQRSEBPCAO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Butanamide, N-hydroxy-N-(3-methylphenyl)-3-oxo- is a chemical compound with a complex structure that includes a butanamide backbone, a hydroxy group, and a 3-methylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Butanamide, N-hydroxy-N-(3-methylphenyl)-3-oxo- typically involves multi-step organic synthesis techniques. One common method includes the reaction of 3-methylphenylamine with butanoyl chloride to form an intermediate, which is then oxidized to introduce the hydroxy group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of Butanamide, N-hydroxy-N-(3-methylphenyl)-3-oxo- may involve large-scale batch reactors where the reactants are combined under specific conditions to maximize yield. The process may include steps such as distillation and recrystallization to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Butanamide, N-hydroxy-N-(3-methylphenyl)-3-oxo- can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be further oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

Butanamide, N-hydroxy-N-(3-methylphenyl)-3-oxo- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which Butanamide, N-hydroxy-N-(3-methylphenyl)-3-oxo- exerts its effects involves interactions with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the phenyl group can participate in hydrophobic interactions. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Butanamide, N-hydroxy-N-(4-methylphenyl)-3-oxo-
  • Butanamide, N-hydroxy-N-(2-methylphenyl)-3-oxo-
  • Butanamide, N-hydroxy-N-(3-chlorophenyl)-3-oxo-

Uniqueness

Butanamide, N-hydroxy-N-(3-methylphenyl)-3-oxo- is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can result in different interactions with molecular targets compared to its analogs.

Eigenschaften

CAS-Nummer

61563-95-9

Molekularformel

C11H13NO3

Molekulargewicht

207.23 g/mol

IUPAC-Name

N-hydroxy-N-(3-methylphenyl)-3-oxobutanamide

InChI

InChI=1S/C11H13NO3/c1-8-4-3-5-10(6-8)12(15)11(14)7-9(2)13/h3-6,15H,7H2,1-2H3

InChI-Schlüssel

SWSHPQRSEBPCAO-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)N(C(=O)CC(=O)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.